molecular formula C26H26N2O3 B5121572 4-butoxy-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide

4-butoxy-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide

Cat. No. B5121572
M. Wt: 414.5 g/mol
InChI Key: ZXGBBFWBVKABIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-butoxy-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide is a chemical compound that belongs to the class of benzamide derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology.

Mechanism of Action

The mechanism of action of 4-butoxy-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide involves the inhibition of various enzymes. It has been shown to inhibit the activity of tyrosine kinase enzymes such as c-Src and Bcr-Abl, which are involved in the development and progression of cancer. It also inhibits the activity of phosphodiesterase enzymes, which are involved in the regulation of cyclic nucleotide levels in the body. This inhibition leads to an increase in the levels of cyclic nucleotides such as cAMP and cGMP, which have various physiological effects.
Biochemical and Physiological Effects
4-butoxy-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inhibiting the activity of tyrosine kinase enzymes. It also has anti-inflammatory effects by inhibiting the activity of phosphodiesterase enzymes and increasing the levels of cyclic nucleotides such as cAMP and cGMP. It has also been shown to have neuroprotective effects by inhibiting the activity of various enzymes involved in the development and progression of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-butoxy-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide is its potential as a novel drug candidate for the treatment of various diseases. Its inhibitory activity against various enzymes makes it a promising candidate for drug development. However, one of the limitations of 4-butoxy-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide is its relatively low solubility in water, which makes it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 4-butoxy-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide. One potential direction is the development of novel drug candidates based on the structure of 4-butoxy-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide. This could involve the synthesis of analogs with improved solubility and potency. Another direction is the study of the physiological effects of 4-butoxy-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide in vivo, which could provide valuable insights into its potential as a therapeutic agent. Finally, the study of the mechanism of action of 4-butoxy-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide could lead to the development of novel drugs targeting the enzymes it inhibits.

Synthesis Methods

The synthesis of 4-butoxy-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide involves the condensation of 2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)aniline and 4-butoxybenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified by column chromatography to obtain pure 4-butoxy-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide.

Scientific Research Applications

4-butoxy-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit inhibitory activity against various enzymes such as tyrosine kinases, serine/threonine kinases, and phosphodiesterases. This makes it a potential candidate for the development of novel drugs for the treatment of various diseases such as cancer, inflammation, and neurological disorders.

properties

IUPAC Name

4-butoxy-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O3/c1-4-5-15-30-20-12-10-19(11-13-20)25(29)27-22-8-6-7-21(18(22)3)26-28-23-16-17(2)9-14-24(23)31-26/h6-14,16H,4-5,15H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXGBBFWBVKABIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2C)C3=NC4=C(O3)C=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-butoxy-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide

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